molecular formula C6H13N3S B12221593 2-(Piperazin-1-yl)ethanethioamide

2-(Piperazin-1-yl)ethanethioamide

Cat. No.: B12221593
M. Wt: 159.26 g/mol
InChI Key: SQOSGQWDMMJTEB-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)ethanethioamide is a chemical compound with the molecular formula C6H13N3S. It is characterized by the presence of a piperazine ring attached to an ethanethioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)ethanethioamide typically involves the reaction of piperazine with ethanethioamide under controlled conditions. One common method involves the use of 1-(2-chloroethyl)piperazine hydrochloride as a starting material, which is then reacted with ethanethioamide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperazin-1-yl)ethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)ethanethioamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions lead to various biological effects, such as antimicrobial activity through the inhibition of DNA gyrase .

Comparison with Similar Compounds

Similar Compounds

    2-(Piperazin-1-yl)ethanol: Similar structure but with an alcohol group instead of a thioamide.

    2-(Piperazin-1-yl)ethanamine: Contains an amine group instead of a thioamide.

    2-(Piperazin-1-yl)ethanone: Features a ketone group in place of the thioamide.

Uniqueness

2-(Piperazin-1-yl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets that are not possible with the analogous alcohol, amine, or ketone derivatives .

Properties

IUPAC Name

2-piperazin-1-ylethanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3S/c7-6(10)5-9-3-1-8-2-4-9/h8H,1-5H2,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOSGQWDMMJTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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